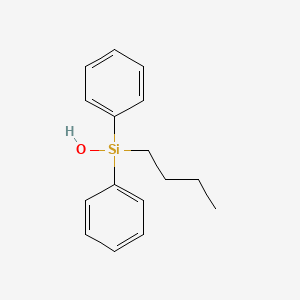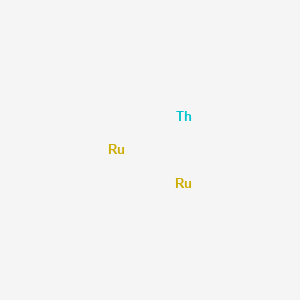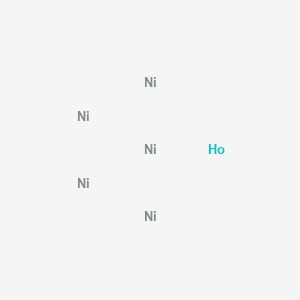![molecular formula C22H32O4 B14719955 Bis(6,6-dimethyl-7-bicyclo[3.2.0]heptanyl) but-2-enedioate CAS No. 10433-30-4](/img/structure/B14719955.png)
Bis(6,6-dimethyl-7-bicyclo[3.2.0]heptanyl) but-2-enedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(6,6-dimethyl-7-bicyclo[320]heptanyl) but-2-enedioate is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(6,6-dimethyl-7-bicyclo[3.2.0]heptanyl) but-2-enedioate typically involves the reaction of 6,6-dimethylbicyclo[3.2.0]hept-2-en-6-one with but-2-enedioic acid under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the esterification process. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These methods ensure consistent product quality and efficient production rates. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(6,6-dimethyl-7-bicyclo[3.2.0]heptanyl) but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Bis(6,6-dimethyl-7-bicyclo[3.2.0]heptanyl) but-2-enedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Bis(6,6-dimethyl-7-bicyclo[3.2.0]heptanyl) but-2-enedioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.1.1]heptane-2-methanol, 6,6-dimethyl-: Shares a similar bicyclic structure but differs in functional groups.
Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene-: Another bicyclic compound with different substituents
Uniqueness
Bis(6,6-dimethyl-7-bicyclo[3.2.0]heptanyl) but-2-enedioate is unique due to its specific ester functional groups and the arrangement of its bicyclic structure.
Eigenschaften
CAS-Nummer |
10433-30-4 |
|---|---|
Molekularformel |
C22H32O4 |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
bis(7,7-dimethyl-6-bicyclo[3.2.0]heptanyl) but-2-enedioate |
InChI |
InChI=1S/C22H32O4/c1-21(2)15-9-5-7-13(15)19(21)25-17(23)11-12-18(24)26-20-14-8-6-10-16(14)22(20,3)4/h11-16,19-20H,5-10H2,1-4H3 |
InChI-Schlüssel |
MJSIMZYYOHYHTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCCC2C1OC(=O)C=CC(=O)OC3C4CCCC4C3(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


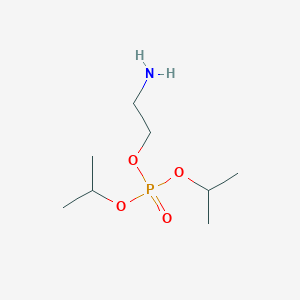
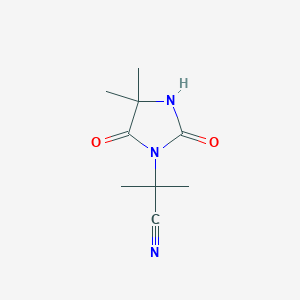
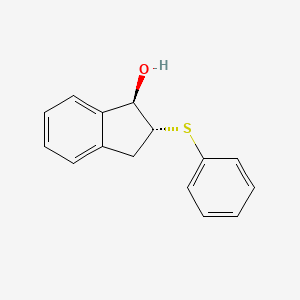
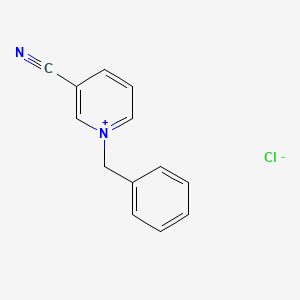

![Acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] acetate](/img/structure/B14719903.png)
